REACTION_CXSMILES
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[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[CH2:6][CH2:5]2.[CH:13]1([N:19]2[C:23]([CH2:24][CH2:25][CH2:26][CH2:27]Cl)=[N:22][N:21]=[N:20]2)[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1.C(=O)([O-])[O-].[K+].[K+].C1(C)C=CC=CC=1>[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.S([O-])([O-])=O.[Na+].[Na+].CO.O>[CH:13]1([N:19]2[C:23]([CH2:24][CH2:25][CH2:26][CH2:27][O:1][C:2]3[CH:3]=[C:4]4[C:9](=[CH:10][CH:11]=3)[NH:8][C:7](=[O:12])[CH2:6][CH2:5]4)=[N:22][N:21]=[N:20]2)[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18]1 |f:2.3.4,6.7,8.9.10|
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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OC=1C=C2CCC(NC2=CC1)=O
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Name
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|
Quantity
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16.36 g
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Type
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reactant
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Smiles
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C1(CCCCC1)N1N=NN=C1CCCCCl
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Name
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|
Quantity
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10.16 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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30 mL
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)C
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Name
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Quantity
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3 g
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Type
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catalyst
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Smiles
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[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Name
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|
Quantity
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0.05 g
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Type
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catalyst
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Smiles
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S(=O)([O-])[O-].[Na+].[Na+]
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Name
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|
Quantity
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50 mL
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Type
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solvent
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Smiles
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O
|
Name
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Quantity
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70 mL
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Type
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solvent
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Smiles
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CO
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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with stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Into a three-necked flask having
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Type
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TEMPERATURE
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Details
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The content of the flask was heated
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Type
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TEMPERATURE
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Details
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under reflux for 8 hours
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Duration
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8 h
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Type
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FILTRATION
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Details
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the deposited crystalline product was collected by filtration
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Type
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WASH
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Details
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washed with 50 ml of water
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Type
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CUSTOM
|
Details
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Then, the crude crystal thus obtained
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Type
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TEMPERATURE
|
Details
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cooled to 5° C.
|
Type
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STIRRING
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Details
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stirred at 5° C. for 10 minutes for the sake
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Duration
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10 min
|
Type
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WASH
|
Details
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of washing
|
Type
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FILTRATION
|
Details
|
The crystal was collected by filtration
|
Type
|
WASH
|
Details
|
further washed on the suction
|
Type
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FILTRATION
|
Details
|
filter with 20 ml of 90% methanol
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Type
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TEMPERATURE
|
Details
|
cooled to 5° C
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Type
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CUSTOM
|
Details
|
The crystal was dried
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)N1N=NN=C1CCCCOC=1C=C2CCC(NC2=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.46 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |